

MOPS sodium salt chemical properties and structure

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An In-depth Technical Guide to MOPS Sodium Salt: Chemical Properties and Structure

Introduction

3-(N-morpholino)propanesulfonic acid, sodium salt, commonly known as MOPS sodium salt, is a zwitterionic biological buffer first described by Good et al. in the 1960s.[1][2] As one of the "Good's buffers," it is widely utilized in biochemistry, molecular biology, and cell culture applications.[3][4] Its key characteristic is a pKa of 7.20 at 25°C, making it an excellent buffering agent for maintaining a stable, near-neutral pH in many biological systems.[2][5][6] MOPS is a structural analog of MES buffer and is favored for its effective buffering range of 6.5 to 7.9, which is highly compatible with physiological conditions.[4][5][7] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

MOPS sodium salt is the sodium salt of 3-(N-morpholino)propanesulfonic acid. Its structure contains a morpholine ring, which contributes to its high water solubility and chemical stability. [2][8]

Figure 1: Chemical structure of MOPS sodium salt.

Quantitative Data Summary



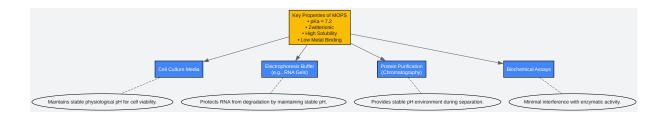
The key physicochemical properties of **MOPS sodium salt** are summarized in the table below for easy reference.

Property	Value	Citations
Synonyms	3-(N- Morpholino)propanesulfonic acid sodium salt, MOPS-Na	[9][10][11]
CAS Number	71119-22-7	[2][5][9][12]
Molecular Formula	C7H14NNaO4S	[4][9][12]
Molecular Weight	~231.25 g/mol	[5][10][13][14]
Appearance	White crystalline powder	[1][4][5][12]
pKa (at 25°C)	7.20	[2][5][6]
Effective Buffering Range	6.5 - 7.9	[1][4][5][15]
Solubility in Water	Very soluble; at least 33% (w/w) or 523 g/L at 20°C	[1][5][16]
pH (0.1 M Solution)	10.0 - 12.0	[4][5][12][16]
Melting Point	277 - 282 °C	[17]
Storage & Stability	Stable at room temperature for at least 2 years. Protect from moisture and light.	[4][12][14][17]
UV Absorbance (0.1M)	A260nm ≤ 0.1; A280nm ≤ 0.1	[4][12]

Core Applications in Research and Development

MOPS sodium salt is a versatile buffer used across various scientific disciplines due to its chemical stability, minimal reactivity, and compatibility with biological systems.[3][4]





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Figure 2: Relationship between MOPS properties and its primary applications.

Cell Culture Media

MOPS is frequently used to control the pH of culture media for bacteria, yeast, and mammalian cells.[1][3][18] Its buffering capacity near physiological pH helps maintain a stable environment, which is critical for cell growth, metabolism, and viability.[18] However, for mammalian cell cultures, concentrations should generally not exceed 20 mM, as higher levels can impact cell growth.[5][19]

Nucleic Acid Electrophoresis

MOPS buffer is highly recommended for denaturing agarose gel electrophoresis of RNA.[3][18] RNA is susceptible to hydrolysis, and the stable, near-neutral pH provided by MOPS buffer helps protect the integrity of RNA molecules during separation, ensuring accurate analysis in techniques like Northern blotting.[18]

Protein Purification and Analysis

In chromatography, MOPS is used as a buffer component for protein purification.[1][3] It is also suitable for protein separation techniques like polyacrylamide gel electrophoresis (SDS-PAGE). [18] A significant advantage of MOPS is its lack of complex formation with most metal ions, making it an ideal non-coordinating buffer for studying metalloproteins or reactions involving metal ions.[3][7][8]

Biochemical Assays

Due to its minimal interference with biological reactions, MOPS is a reliable buffer for various enzyme assays.[4] It is also suitable for use in the bicinchoninic acid (BCA) protein assay.[1]



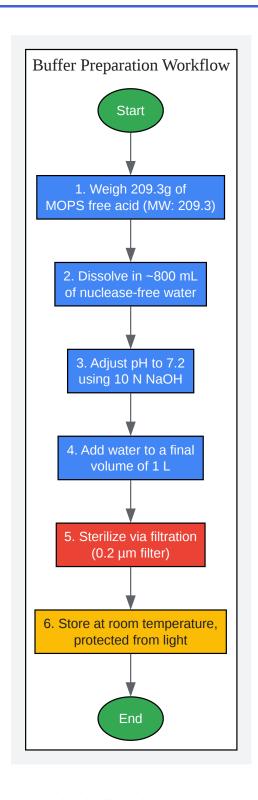
Experimental Protocols

Accurate buffer preparation is critical for reproducible experimental results. The following sections detail the standard procedures for preparing MOPS buffer solutions.

Preparation of a 1 M MOPS Stock Solution (pH 7.2)

This protocol describes how to prepare a MOPS buffer by titrating the free acid form with a strong base. This method is precise for achieving a specific pH.





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Figure 3: Workflow for preparing a 1 M MOPS buffer stock solution.

Methodology:



- Weighing: Accurately weigh 209.3 g of MOPS free acid (MW ≈ 209.3 g/mol).
- Dissolution: Add the MOPS free acid to a beaker containing approximately 800 mL of highpurity, nuclease-free water. Stir with a magnetic stir bar until fully dissolved.[20]
- pH Adjustment: Place a calibrated pH meter into the solution. Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 N) dropwise while monitoring the pH. Continue adding NaOH until the pH reaches the desired value (e.g., 7.2).[5][20] About a half-equivalent of NaOH will be required.[5][16]
- Final Volume: Transfer the solution to a 1 L graduated cylinder. Add nuclease-free water to bring the final volume to exactly 1 L.[20]
- Sterilization:Do NOT autoclave. Autoclaving MOPS, especially in the presence of glucose, can cause it to degrade and turn yellow.[1][3][8][19] Sterilize the buffer by passing it through a 0.2 μm filter.[5][8]
- Storage: Store the sterilized buffer at room temperature, protected from light.[4][17] The solution is stable for several months, but should be remade if it develops a significant yellow color.[2][5][16]

Alternative Preparation Using MOPS Free Acid and MOPS Sodium Salt

An alternative method involves mixing equimolar solutions of MOPS free acid and **MOPS sodium salt** to achieve the desired pH.[5][16] This method avoids the need for titration with a strong base but requires having both forms of the buffer on hand.

Methodology:

- Prepare Stock Solutions: Prepare separate 1 M stock solutions of MOPS free acid and
 MOPS sodium salt in high-purity water.
- Mixing: In a separate container, combine volumes of the two stock solutions while monitoring the pH.



- pH Adjustment: Adjust the ratio of the free acid and sodium salt solutions until the target pH is reached. The pH of a 0.1 M solution of the free acid is approximately 2.5-4.0, while the pH of a 0.1 M solution of the sodium salt is 10-12.[5]
- Sterilization and Storage: Sterilize and store the final buffer solution as described in the previous protocol.

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